![molecular formula C16H23N5O4Se B15219227 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” is a complex organic molecule that features a purine base attached to a modified oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the oxolane ring: This step involves the formation of a glycosidic bond between the purine base and the oxolane ring, often using a Lewis acid catalyst.
Introduction of the selenyl group: This can be done through a nucleophilic substitution reaction, where a selenylating agent is used to replace a leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The selenyl group can be reduced to a selenol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a selenol derivative.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying enzyme-substrate interactions, particularly those involving purine metabolism. It can also be used in the design of nucleotide analogs for biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base structure suggests it could be explored as an antiviral or anticancer agent, targeting specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts, due to the presence of the selenyl group.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis. As a biochemical probe, it could bind to specific enzymes and alter their activity, providing insights into their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylthio-purin-9-yl]oxolane-3,4-diol: Similar structure but with a thio group instead of a selenyl group.
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylpurin-9-yl]oxolane-3,4-diol: Lacks the selenyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the selenyl group in “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” makes it unique compared to its analogs. This group can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
Eigenschaften
Molekularformel |
C16H23N5O4Se |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4Se/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
OJVUVALXWIMIDF-SDBHATRESA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



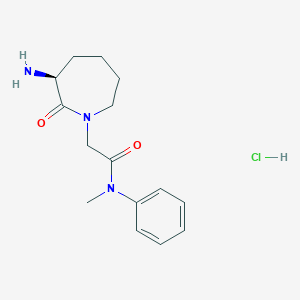
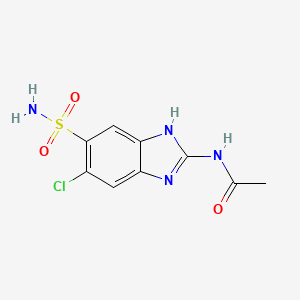

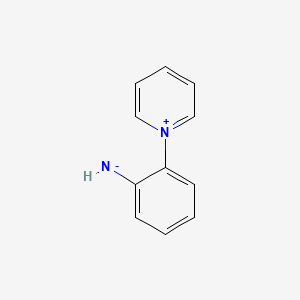

![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
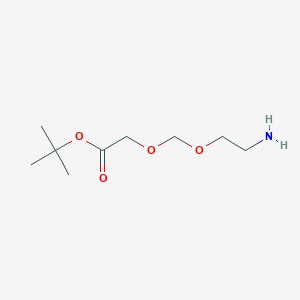

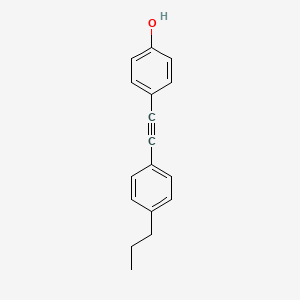
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
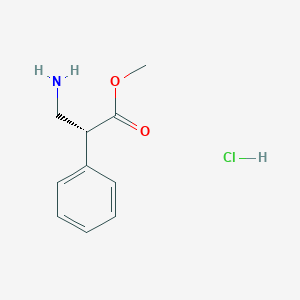

![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
